
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(16:0/22:1(13Z)/0:0)[iso2], also known as diacylglycerol(16:0/22:1) or DAG(16:0/22:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:1(13Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:1(13Z)) pathway. DG(16:0/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/22:1(13Z)/0:0) is a diglyceride.
科学的研究の応用
NMR Analysis in Encapsulated Marine Oil Supplements
High-resolution NMR techniques have been used to analyze fatty acids in marine cod liver oil supplements, including the analysis of monoacylglycerols and diacylglycerol adducts like 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol. These analyses help in assessing the quality of fish oil supplements and distinguishing natural sources from chemically modified ones (Siddiqui et al., 2003).
Crystal Structure of Triacylglycerols
Research on the crystal structures of various triacylglycerols, including those similar in structure to this compound, has been conducted. This involves high-resolution X-ray powder diffraction to analyze the structural properties of these compounds (Helmholdt, Peschar, & Schenk, 2002).
Anti-Tumor Properties
Glycoglycerolipid analogues, structurally similar to this compound, have been studied for their anti-tumor-promoting effects in mouse skin carcinogenesis tests. These studies reveal the potential therapeutic applications of such compounds in cancer prevention (Colombo et al., 2000).
Oxidative Stability in Triacylglycerols
The oxidative stability of triacylglycerols containing docosahexaenoic acid, related to this compound, has been investigated. This research is significant for understanding the stability and shelf-life of food products and supplements containing these compounds (Wijesundera et al., 2008).
Application in Polyether Thermosets
Research on using glycerol, a component of this compound, in the synthesis of fully recyclable aliphatic polyether thermosets has been conducted. This application is significant in developing environmentally friendly materials (Gallastegui et al., 2021).
Glycerol Fermentation in Mixed Cultures
Glycerol fermentation using mixed cultures to produce bulk chemicals like polyhydroxyalkanoates, ethanol, and formate is an important area of research. This process utilizes glycerol, a component of this compound, as a carbon source, highlighting its potential in biotechnological applications (Temudo et al., 2008).
特性
分子式 |
C41H78O5 |
|---|---|
分子量 |
651.1 g/mol |
IUPAC名 |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h17-18,39,42H,3-16,19-38H2,1-2H3/b18-17-/t39-/m0/s1 |
InChIキー |
AQKZYWKDVXMSNP-VAINBGCVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
![Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1242546.png)
![(4S,7S,13S)-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1242547.png)
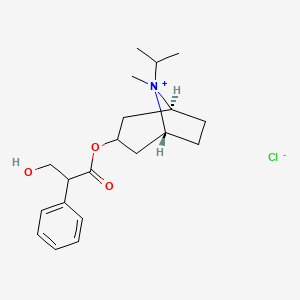
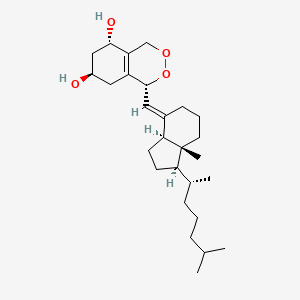
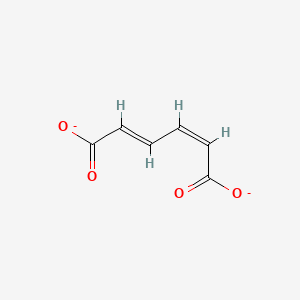
![(8R,9S,13S,14S,16E)-16-Hydroxyimino-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1242552.png)
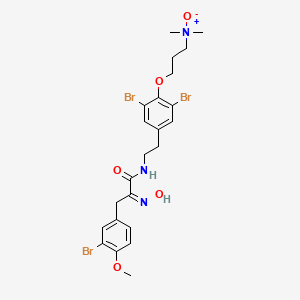
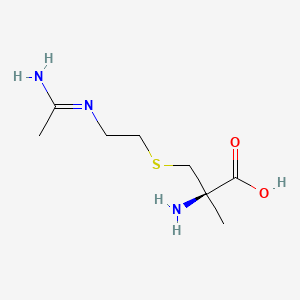
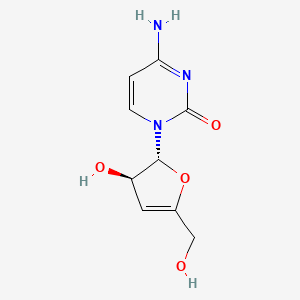
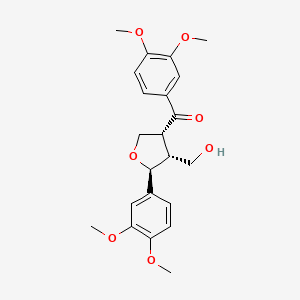
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
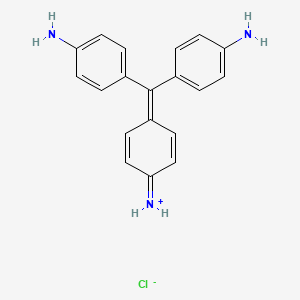
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)